

Majantol (CAS No. 103694-68-4): A Comprehensive Technical Review

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Compound of Interest				
Compound Name:	Majantol			
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Majantol®, with the chemical name 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, is a synthetic aroma chemical prized for its fresh, floral scent reminiscent of lily of the valley.[1] Primarily utilized in the fragrance industry, its biological activity, particularly concerning dermal sensitization, has been the subject of toxicological assessment. This technical guide provides a comprehensive overview of the available scientific data on Majantol, including its chemical and physical properties, synthesis, toxicological data from key experimental studies, and its established mechanism of action in skin sensitization. While in-depth data on its specific intracellular signaling pathways and metabolism are limited in the public domain, this document synthesizes the existing knowledge to inform researchers and professionals in drug development and chemical safety assessment.

Chemical and Physical Properties

Majantol® is a colorless liquid that may solidify at room temperature.[2] It is structurally related to dimethyl benzyl carbinol but presents a less aldehydic and more aqueous olfactory profile.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Majantol



Property	Value	Reference(s)
CAS Number	103694-68-4	[4]
Molecular Formula	C12H18O	[4]
Molecular Weight	178.27 g/mol	[4]
IUPAC Name	2,2-dimethyl-3-(3- methylphenyl)propan-1-ol	[5]
Synonyms	Benzenepropanol, β,β,3- trimethyl-; Lily propanol	[6]
Appearance	Colorless liquid to solid	[6]
Melting Point	24°C (75.2°F)	[2][4]
Boiling Point	289°C (552.2°F)	[4]
Flash Point	93°C (199.4°F)	[4]
log P (Octanol-Water Partition Coefficient)	3.38	[4]
Purity	≥ 98%	[6]

Synthesis

Majantol® can be synthesized in a two-step process. The synthesis begins with the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of a catalyst such as tetrabutylammonium iodide to form an aldehyde intermediate. This intermediate is then reduced using a reducing agent like sodium tetrahydridoborate to yield the final product, **Majantol**®.[7]

A general workflow for the synthesis of **Majantol** is depicted in the diagram below.



General Synthesis Workflow for Majantol

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Caption: A simplified diagram illustrating the two-step synthesis of **Majantol**.

Toxicological Profile

The safety of **Majantol** has been evaluated through various toxicological studies, primarily focusing on genotoxicity, repeated dose toxicity, and skin sensitization.

Genotoxicity

Majantol has been assessed for its genotoxic potential using in vitro and in vivo assays.

- Bacterial Reverse Mutation Assay (Ames Test): An in vitro Ames test, likely following OECD
 Guideline 471, was conducted.[7][8] The results indicated that Majantol is not mutagenic
 under the tested conditions.[1]
- In Vivo Micronucleus Assay: An in vivo micronucleus assay in mice was performed to assess for chromosomal damage. This study also yielded negative results, indicating no significant



clastogenic effects.[1]

Repeated Dose Oral Toxicity

A 28-day repeated dose oral toxicity study was conducted in Wistar rats, following a protocol similar to OECD Guideline 407.[1][2] In this study, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 800 ppm, which corresponds to 58 mg/kg/day.[9] Adverse effects observed at higher doses included increased plasma sodium levels and increased liver and kidney weights.[9]

Table 2: Summary of Toxicological Data for Majantol

Endpoint	Study Type	Result	Reference(s)
Genotoxicity	Bacterial Reverse Mutation Assay (Ames Test)	Non-mutagenic	[1]
In Vivo Micronucleus Assay (mice)	No clastogenic effects	[1]	
Repeated Dose Toxicity	28-day oral study (rats)	NOAEL: 58 mg/kg/day	[9]
Skin Sensitization	Human Patch Testing	Sensitization rates of 0.36–0.76% in European populations	[3]
Quantitative Risk Assessment	No Expected Sensitization Induction Level (NESIL): 9900 μg/cm²	[10]	

Experimental Protocols

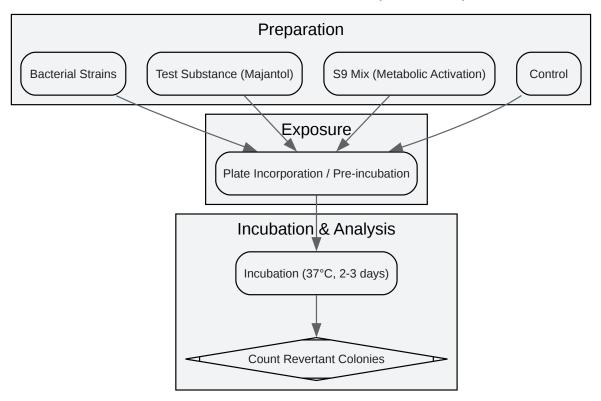
Detailed experimental protocols for the specific studies conducted on **Majantol** are not publicly available. However, the studies were likely performed in accordance with standardized OECD guidelines. The general principles of these guidelines are outlined below.



Bacterial Reverse Mutation Assay (OECD Guideline 471)

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[8] The principle is that the test substance's ability to cause mutations that revert the bacteria's inability to synthesize an essential amino acid is measured by the number of revertant colonies.[8] The assay is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.[7]

General Workflow for Ames Test (OECD 471)



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Caption: A diagram showing the general steps of the Ames test for mutagenicity.

Repeated Dose 28-day Oral Toxicity Study (OECD Guideline 407)



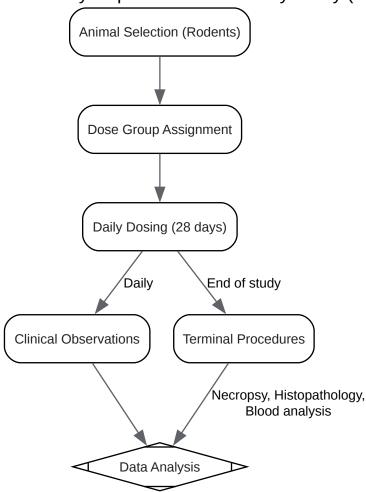




This study provides information on the potential health hazards from repeated oral exposure to a substance over 28 days.[1][2] The test substance is administered daily to several groups of rodents at different dose levels.[1] Observations include clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical biochemistry, and histopathological examination of organs.[1][2]



Workflow for 28-Day Repeated Dose Toxicity Study (OECD 407)





Proposed Skin Sensitization Pathway for Majantol Majantol (Prohapten) Metabolized by Hapten Formation Skin Proteins Binds to Hapten-Protein Conjugate Initiates

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